Cas no 2228430-38-2 (1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene)

1-Bromo-3-chloro-5-(prop-2-yn-1-yl)benzene is a halogenated aromatic compound featuring both bromo and chloro substituents, along with a propargyl functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of complex molecular architectures. Its propargyl group further facilitates click chemistry applications, including Cu-catalyzed azide-alkyne cycloadditions. The compound’s well-defined reactivity and stability under standard conditions make it valuable for pharmaceutical, agrochemical, and materials science research, where precise structural modifications are required.
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene structure
2228430-38-2 structure
商品名:1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
CAS番号:2228430-38-2
MF:C9H6BrCl
メガワット:229.500940799713
CID:5923016
PubChem ID:165756187

1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene 化学的及び物理的性質

名前と識別子

    • 1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
    • EN300-1920855
    • 2228430-38-2
    • インチ: 1S/C9H6BrCl/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2
    • InChIKey: BKYJPVSOPKIKFB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1)CC#C)Cl

計算された属性

  • せいみつぶんしりょう: 227.93414g/mol
  • どういたいしつりょう: 227.93414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1920855-0.05g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
0.05g
$924.0 2023-09-17
Enamine
EN300-1920855-5.0g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
5g
$3189.0 2023-05-31
Enamine
EN300-1920855-2.5g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
2.5g
$2155.0 2023-09-17
Enamine
EN300-1920855-10.0g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
10g
$4729.0 2023-05-31
Enamine
EN300-1920855-0.5g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
0.5g
$1056.0 2023-09-17
Enamine
EN300-1920855-0.25g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
0.25g
$1012.0 2023-09-17
Enamine
EN300-1920855-1g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
1g
$1100.0 2023-09-17
Enamine
EN300-1920855-5g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
5g
$3189.0 2023-09-17
Enamine
EN300-1920855-0.1g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
0.1g
$968.0 2023-09-17
Enamine
EN300-1920855-10g
1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene
2228430-38-2
10g
$4729.0 2023-09-17

1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene 関連文献

1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzeneに関する追加情報

Introduction to 1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene (CAS No. 2228430-38-2)

1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene, identified by the chemical abstracts service number 2228430-38-2, is a versatile aromatic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, featuring a benzene core substituted with bromine, chlorine, and an alkyne functional group, presents unique structural and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of 1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene consists of a benzene ring with bromine atoms at the 1 and 3 positions, and a propargyl group (prop-2-yn-1-y) attached at the 5 position. This arrangement imparts reactivity that is useful for further functionalization, making it a candidate for various applications in medicinal chemistry and materials science. The presence of both bromine and chlorine atoms provides handles for electrophilic aromatic substitution reactions, while the alkyne functionality allows for further transformations via cross-coupling reactions.

In recent years, the interest in 1-bromo-3-chloro-5-(prop-2-yn-1-y)benzene has been driven by its potential applications in the development of novel pharmaceuticals. Researchers have explored its utility as a building block for more complex scaffolds, leveraging its reactivity to introduce additional functional groups or to construct heterocyclic structures. The compound's ability to participate in Suzuki-Miyaura cross-coupling reactions has been particularly noteworthy, enabling the formation of biaryl compounds that are prevalent in many bioactive molecules.

One of the most compelling aspects of 1-bromo-3-chloro-5-(prop-2-yn-1-y)benzene is its role in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its use in constructing derivatives that interact with enzymes involved in cancer metabolism. The benzene core serves as a scaffold that can be modified to enhance binding affinity and selectivity, while the bromine and chlorine substituents facilitate further derivatization. Such modifications have led to the discovery of compounds with promising preclinical activity.

The alkyne functionality in 1-bromo-3-chloro-5-(prop-2-yn-1-y)benzene has also been exploited for the development of probes and imaging agents. Alkynes are well-suited for bioconjugation techniques, allowing for the attachment of biomolecules such as antibodies or peptides. This has opened up avenues for applications in diagnostic imaging and therapeutic interventions. The ability to precisely modify the alkyne handle enables researchers to tailor the properties of these conjugates for specific biological targets.

From a synthetic chemistry perspective, 1-bromo-3-chloro-5-(prop-2-ybnyl)benzene is an intriguing molecule due to its compatibility with multiple reaction protocols. The presence of both halogen atoms allows for diverse synthetic strategies, including palladium-catalyzed coupling reactions, nucleophilic aromatic substitutions, and metal-mediated cyclizations. These reactions can be tailored to introduce additional functional groups or to construct more complex molecular architectures. The alkyne moiety further expands synthetic possibilities, enabling transformations such as hydrofunctionalization or oxidation to yield enones or diols.

Recent advances in flow chemistry have also highlighted the utility of 1-bromo-hydrochloropropargylbenzene as a key intermediate. Flow systems offer advantages such as improved reaction control, scalability, and safety, making them ideal for high-throughput synthesis. By integrating this compound into continuous flow processes, researchers can achieve higher yields and purities while minimizing waste. This approach aligns with the growing emphasis on sustainable chemistry practices in drug discovery.

The pharmaceutical industry has taken note of these developments, with several companies incorporating 1-bromo-hydrochloropropargylbenzene into their libraries for virtual screening and hit identification programs. The compound's structural features make it a promising candidate for identifying new leads against therapeutic targets such as kinases, proteases, and ion channels. Its versatility in undergoing further functionalization ensures that it can be adapted to meet specific pharmacological requirements.

In conclusion, 1-bromo-hydrochloropropargylbenzene (CAS No: 2228430–38–2) represents a valuable asset in modern chemical research. Its unique structural features enable diverse synthetic applications, making it indispensable for constructing complex molecules in medicinal chemistry and materials science. As research continues to uncover new ways to leverage its reactivity, 1-bromo-hydrochloropropargylbenzene is poised to remain at the forefront of innovation in drug discovery and beyond.

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